molecular formula C14H16N2OS B2395805 2-(benzylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one CAS No. 516460-88-1

2-(benzylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No. B2395805
CAS RN: 516460-88-1
M. Wt: 260.36
InChI Key: MFYDWLSBVJNFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one, commonly known as BEMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. BEMP has been found to possess a wide range of pharmacological activities, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of BEMP is not fully understood. However, it has been suggested that BEMP exerts its pharmacological effects by interacting with specific targets in the body. For example, BEMP has been shown to inhibit the activity of tyrosinase by binding to the active site of the enzyme. This leads to a decrease in the production of melanin, which is responsible for skin pigmentation.
Biochemical and Physiological Effects:
BEMP has been found to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus and Candida albicans. BEMP has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2. In addition, BEMP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using BEMP in lab experiments is its wide range of pharmacological activities. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using BEMP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of BEMP. One area of research could be the development of new drugs based on the structure of BEMP. Another area of research could be the investigation of the mechanism of action of BEMP, which could lead to the discovery of new targets for drug development. Additionally, the study of the pharmacokinetics and toxicology of BEMP could provide valuable information for the development of safe and effective drugs.

Synthesis Methods

The synthesis of BEMP involves the reaction of 2-chloro-5-ethyl-6-methylpyrimidin-4(3H)-one with benzyl mercaptan in the presence of a base such as potassium carbonate. This reaction leads to the formation of BEMP as a white solid with a melting point of 106-108°C.

Scientific Research Applications

BEMP has been extensively studied for its potential applications in drug discovery and development. It has been found to possess a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. BEMP has also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.

properties

IUPAC Name

2-benzylsulfanyl-5-ethyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-12-10(2)15-14(16-13(12)17)18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYDWLSBVJNFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one

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